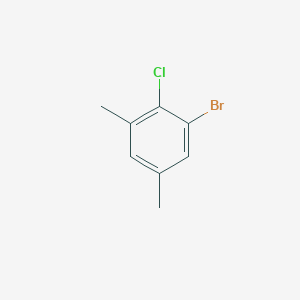

1-Bromo-2-chloro-3,5-dimethylbenzene

CAS No.: 933585-12-7

Cat. No.: VC2908631

Molecular Formula: C8H8BrCl

Molecular Weight: 219.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 933585-12-7 |

|---|---|

| Molecular Formula | C8H8BrCl |

| Molecular Weight | 219.5 g/mol |

| IUPAC Name | 1-bromo-2-chloro-3,5-dimethylbenzene |

| Standard InChI | InChI=1S/C8H8BrCl/c1-5-3-6(2)8(10)7(9)4-5/h3-4H,1-2H3 |

| Standard InChI Key | XWIPLQBBRKEAKB-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C(=C1)Br)Cl)C |

| Canonical SMILES | CC1=CC(=C(C(=C1)Br)Cl)C |

Introduction

1-Bromo-2-chloro-3,5-dimethylbenzene is an organic compound with the molecular formula C₈H₈BrCl. It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and two methyl groups at positions 3 and 5. This compound is part of a broader class of halogenated aromatic compounds, which have diverse applications in chemical synthesis and research.

Synthesis and Preparation

The synthesis of 1-Bromo-2-chloro-3,5-dimethylbenzene typically involves a multi-step process starting from simpler benzene derivatives. While specific synthesis routes may vary, they often include electrophilic aromatic substitution reactions to introduce the bromine and chlorine atoms onto the benzene ring. The methyl groups are typically introduced through alkylation reactions.

Chemical Reactions and Applications

1-Bromo-2-chloro-3,5-dimethylbenzene is a versatile intermediate in organic synthesis due to its reactive halogen atoms and stable methyl groups. It can undergo various chemical reactions, including:

-

Substitution Reactions: The bromine and chlorine atoms can be replaced by nucleophiles, such as hydroxide or alkoxides, to form different substituted benzene derivatives.

-

Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate.

-

Reduction Reactions: The halogen atoms can be removed through reduction reactions using reagents like lithium aluminum hydride.

These reactions make it useful for synthesizing more complex organic molecules.

Safety and Handling

Handling 1-Bromo-2-chloro-3,5-dimethylbenzene requires caution due to its potential hazards. It is classified with hazard statements such as H315 (causes skin irritation), H319 (causes serious eye irritation), and H225 (highly flammable liquid and vapor) . Precautionary measures include wearing protective clothing, gloves, and safety glasses, and ensuring good ventilation during handling.

Safety Data

| Hazard Statement | Precautionary Statement |

|---|---|

| H315, H319, H225 | P501, P240, P210, P233, P243, P241, P242, P264, P280, P370+P378, P337+P313, P305+P351+P338, P362+P364, P303+P361+P353, P332+P313, P403+P235 |

Research and Applications

1-Bromo-2-chloro-3,5-dimethylbenzene is used in various research applications, including:

-

Chemical Synthesis: It serves as an intermediate for synthesizing complex organic molecules.

-

Biological Studies: It is used to study the effects of halogenated aromatic compounds on biological systems.

-

Industrial Applications: It is involved in the production of dyes, pesticides, and other chemicals.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume